molecular formula C13H6Br2N2O6 B4830626 2,4-dibromophenyl 3,5-dinitrobenzoate

2,4-dibromophenyl 3,5-dinitrobenzoate

Cat. No.: B4830626
M. Wt: 446.00 g/mol
InChI Key: WJPLMRIKZJUJNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-dibromophenyl 3,5-dinitrobenzoate: is an organic compound characterized by the presence of both bromine and nitro groups. The molecular formula is C13H6Br2N2O6 , and it has a molecular weight of 446.00454 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-dibromophenyl 3,5-dinitrobenzoate typically involves the esterification of 3,5-dinitrobenzoic acid with 2,4-dibromophenol. The reaction is often carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorous pentachloride to form the corresponding acyl chloride, which then reacts with 2,4-dibromophenol to yield the ester .

Industrial Production Methods: In an industrial setting, the synthesis may be optimized using microwave-assisted organic synthesis (MAOS) techniques. This method offers advantages such as reduced reaction times and improved energy efficiency. The use of ionic liquids as solvents can further enhance the green chemistry aspect of the process .

Chemical Reactions Analysis

Types of Reactions: 2,4-dibromophenyl 3,5-dinitrobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 2,4-dibromophenyl 3,5-dinitrobenzoate is used as a derivatizing agent in analytical chemistry to identify and quantify alcohols through the formation of crystalline derivatives .

Biology and Medicine: The compound’s derivatives have been studied for their potential antifungal and antimicrobial activities. The presence of nitro groups contributes to its biological activity .

Industry: In the industrial sector, this compound can be used in the synthesis of advanced materials, including polymers and coordination complexes. Its unique structure allows for the formation of stable complexes with metals, which can be utilized in various applications .

Mechanism of Action

The mechanism of action of 2,4-dibromophenyl 3,5-dinitrobenzoate and its derivatives often involves interactions with cellular membranes and enzymes. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial effects. The compound can also interfere with the synthesis of essential biomolecules, such as ergosterol in fungal cells, thereby exerting its antifungal activity .

Comparison with Similar Compounds

  • 2,4-dinitrobenzoic acid
  • 3,5-dinitrobenzoic acid
  • 2,4-dibromophenol

Comparison: 2,4-dibromophenyl 3,5-dinitrobenzoate is unique due to the presence of both bromine and nitro groups, which enhance its electrophilic nature and reactivity. Compared to 2,4-dinitrobenzoic acid and 3,5-dinitrobenzoic acid, the additional bromine atoms in this compound increase its molecular weight and potential for forming stable complexes with metals. This makes it more versatile in applications requiring strong electrophiles .

Properties

IUPAC Name

(2,4-dibromophenyl) 3,5-dinitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H6Br2N2O6/c14-8-1-2-12(11(15)5-8)23-13(18)7-3-9(16(19)20)6-10(4-7)17(21)22/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJPLMRIKZJUJNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)Br)OC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H6Br2N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-dibromophenyl 3,5-dinitrobenzoate
Reactant of Route 2
Reactant of Route 2
2,4-dibromophenyl 3,5-dinitrobenzoate
Reactant of Route 3
Reactant of Route 3
2,4-dibromophenyl 3,5-dinitrobenzoate
Reactant of Route 4
2,4-dibromophenyl 3,5-dinitrobenzoate
Reactant of Route 5
Reactant of Route 5
2,4-dibromophenyl 3,5-dinitrobenzoate
Reactant of Route 6
2,4-dibromophenyl 3,5-dinitrobenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.